N',N'-Dibenzylbenzohydrazide

Overview

Description

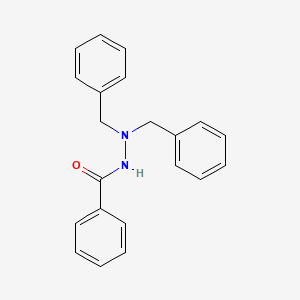

N',N'-Dibenzylbenzohydrazide, also known as this compound, is a useful research compound. Its molecular formula is C21H20N2O and its molecular weight is 316.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42957. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Q. Basic: What are the optimal synthetic routes for N',N'-Dibenzylbenzohydrazide, and how do reaction conditions influence yield?

This compound is typically synthesized via condensation reactions between benzohydrazide derivatives and benzyl halides or aldehydes. A common approach involves reacting benzohydrazide with dibenzylamine under reflux in dichloromethane (DCM) or ethanol, catalyzed by bases like NaOH or K₂CO₃ . Key considerations:

- Solvent choice : Polar aprotic solvents (e.g., DCM) enhance nucleophilic substitution, while ethanol may favor Schiff base formation .

- Temperature : Reflux conditions (~80°C) improve reaction kinetics but may require inert atmospheres to prevent oxidation .

- Purification : Column chromatography (silica gel, chloroform:petroleum ether) or recrystallization (methanol/ethanol) is critical for isolating high-purity products (>95%) .

Q. Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- NMR (¹H/¹³C) : Essential for confirming hydrazide backbone and benzyl substituents. Aromatic protons appear δ 7.2–8.1 ppm, while NH peaks (δ 9–10 ppm) indicate hydrazide linkage .

- XRD : Resolves crystal packing and hydrogen-bonding networks. For example, related hydrazides exhibit intermolecular N–H···O interactions stabilizing monoclinic systems .

- FT-IR : Stretching bands at ~3250 cm⁻¹ (N–H), 1660–1680 cm⁻¹ (C=O), and 1600 cm⁻¹ (C=N) confirm functional groups .

Q. Advanced: How can computational methods (DFT, molecular docking) predict the bioactivity of this compound derivatives?

- DFT calculations : Optimize molecular geometry and calculate frontier orbitals (HOMO-LUMO) to assess reactivity. For example, electron-withdrawing substituents (e.g., nitro groups) lower LUMO energy, enhancing electrophilic interactions .

- Molecular docking : Simulate binding to biological targets (e.g., bacterial enzymes or cancer-related proteins). Studies on analogous hydrazides show strong binding to E. coli DNA gyrase (ΔG ≈ −8.5 kcal/mol) .

- ADMET profiling : Predict pharmacokinetics using tools like SwissADME to optimize lead compounds .

Q. Advanced: What strategies resolve contradictions in biological activity data for this compound analogs?

Discrepancies in antimicrobial or anticancer results often arise from:

- Assay variability : MIC values depend on bacterial strain (e.g., S. aureus vs. E. coli) and culture conditions .

- Structural modifications : Substitution at the benzyl group (e.g., chloro vs. methoxy) alters lipophilicity and membrane permeability. For instance, 2,3-dichloro derivatives show 3× higher activity than unsubstituted analogs .

- Control experiments : Include positive controls (e.g., ciprofloxacin) and validate cytotoxicity via MTT assays to rule out false positives .

Q. Basic: How is this compound utilized in coordination chemistry?

The compound acts as a tridentate ligand, coordinating via the hydrazide NH, carbonyl oxygen, and aromatic π-system. Example:

- Copper(II) complexes : Synthesized by refluxing with Cu(OAc)₂·H₂O in ethanol. These complexes exhibit enhanced antioxidant activity (IC₅₀ ≈ 12 µM in DPPH assays) compared to free ligands .

- Characterization : EPR and UV-Vis spectroscopy confirm octahedral geometry, with d-d transitions at ~600 nm .

Q. Advanced: What mechanistic insights explain the anticancer activity of this compound derivatives?

- Apoptosis induction : Flow cytometry reveals caspase-3/7 activation in treated cancer cells (e.g., HepG2), with ROS generation disrupting mitochondrial membranes .

- Topoisomerase inhibition : Analogous hydrazides intercalate DNA and inhibit Topo IIα, confirmed by plasmid relaxation assays .

- Synergistic effects : Co-administration with doxorubicin enhances efficacy (combination index <1.0) via P-glycoprotein inhibition .

Q. Basic: How do substituents on the benzyl groups modulate the physicochemical properties of this compound?

- Electron-donating groups (e.g., –OCH₃) : Increase solubility in polar solvents (logP reduction by ~0.5 units) but may reduce antimicrobial potency .

- Electron-withdrawing groups (e.g., –NO₂, –Cl) : Enhance thermal stability (TGA decomposition >250°C) and bioactivity via σ-hole interactions .

- Steric effects : Bulky substituents (e.g., –CF₃) hinder π-stacking, reducing crystallinity .

Q. Advanced: What experimental and computational approaches validate reaction mechanisms for this compound synthesis?

- Kinetic studies : Monitor reaction progress via TLC/HPLC. Pseudo-first-order kinetics are observed in benzylation steps (k ≈ 0.05 min⁻¹) .

- Isotope labeling : ¹⁵N-labeled hydrazide tracks NH participation in condensation reactions .

- DFT transition-state modeling : Identifies rate-limiting steps (e.g., nucleophilic attack on carbonyl carbons) and optimizes catalysts (e.g., p-TsOH) .

Q. Basic: What are the challenges in scaling up this compound synthesis for preclinical studies?

- Solvent volume : Lab-scale ethanol reflux requires 10:1 solvent:substrate ratio, but industrial reactors may need solvent recycling .

- Purification bottlenecks : Replace column chromatography with fractional crystallization (e.g., using ethyl acetate/hexane) to reduce costs .

- Stability : Hydrazides are hygroscopic; store under argon with molecular sieves to prevent decomposition .

Q. Advanced: How do crystal lattice energies and hydrogen-bonding networks affect the stability of this compound?

- Lattice energy calculations : For related hydrazides, lattice energies range from −120 to −150 kJ/mol, stabilizing monoclinic systems .

- Hydrogen bonding : N–H···O interactions (2.8–3.0 Å) dominate packing, with weaker C–H···π contacts (3.5 Å) contributing to layered structures .

- Polymorphism screening : Use solvent-drop grinding to identify stable forms for formulation .

Properties

IUPAC Name |

N',N'-dibenzylbenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O/c24-21(20-14-8-3-9-15-20)22-23(16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-15H,16-17H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHJSSXNJZBVIAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30212331 | |

| Record name | N',N'-Dibenzylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6304-45-6 | |

| Record name | N',N'-Dibenzylbenzohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006304456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002608489 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N',N'-Dibenzylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.